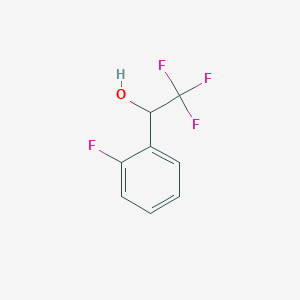

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol

Description

Historical Context and Evolution of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. jst.go.jpnih.gov One of the earliest reported syntheses of an organofluorine compound was in 1835 by Dumas and Péligot, who produced fluoromethane. nih.gov A significant step forward came in 1862 when Alexander Borodin developed a method for halogen exchange, synthesizing benzoyl fluoride (B91410) from benzoyl chloride. nih.gov However, the highly reactive and corrosive nature of the reagents involved meant that the field remained relatively underdeveloped until the 1920s. nih.gov

The isolation of elemental fluorine in 1886 by Henri Moissan, a feat that earned him the Nobel Prize in Chemistry in 1906, was a pivotal moment. numberanalytics.com Despite this, the inherent challenges of working with fluorine slowed progress. numberanalytics.com The mid-20th century, particularly the post-World War II era, marked a dramatic expansion of organofluorine chemistry. jst.go.jpresearchgate.net This period saw the development of new fluorination methods and the beginning of industrial-scale production of organofluorine compounds. researchgate.net For instance, the first commercial fluoropolymer, polytetrafluoroethylene (PTFE), known by the brand name Teflon, was introduced by DuPont in 1948. researchgate.net

Today, organofluorine compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The unique properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry, continue to drive research and development in this dynamic field. jst.go.jpnih.gov

The Unique Role of Fluorinated Alcohols as Strategic Chemical Entities

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have emerged as exceptionally valuable molecules in modern organic synthesis. arkat-usa.orgresearchgate.netrsc.org Their strategic importance stems from a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts. researchgate.net

The presence of electron-withdrawing fluoroalkyl groups renders these alcohols more acidic, enhances their hydrogen-bond-donating capability, and increases their polarity and ionizing power, all while maintaining low nucleophilicity. researchgate.netacs.org These characteristics allow fluorinated alcohols to function not just as solvents but also as powerful promoters for a wide array of chemical reactions, often obviating the need for a separate catalyst. researchgate.net They have proven effective in promoting challenging reactions such as C-H functionalizations, ring-openings of epoxides, and various electrophilic reactions. arkat-usa.orgrsc.org

Furthermore, fluorinated alcohols can stabilize cationic intermediates and radicals, opening up new avenues for reactivity. acs.org Their ability to act as a "magic" reaction medium has led to significant advancements in operational simplicity and environmental friendliness in chemical synthesis. researchgate.net The versatility of fluorinated alcohols ensures their continued and expanding role as strategic tools for the construction of complex organic molecules. arkat-usa.org

Overview of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol within the Fluorinated Alcohol Class

Within the diverse class of fluorinated alcohols, this compound is a specific derivative featuring both a trifluoromethyl group and a fluorinated phenyl ring. This structure positions it as a potentially valuable building block in medicinal chemistry and materials science.

Detailed research findings specifically on this compound are limited in publicly accessible literature. However, its chemical properties can be inferred from its structure and data available from chemical suppliers. A common and logical synthetic route to this alcohol would involve the reduction of the corresponding ketone, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone. This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride (B1222165).

The presence of two different fluorine environments—the trifluoromethyl group and the fluorine atom on the aromatic ring—makes this compound an interesting subject for synthetic and medicinal chemistry exploration. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. The additional fluorine on the phenyl ring can further modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and interaction with molecular targets.

Below are the key physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 124004-74-6 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥95% |

Interactive Data Table: Key Identifiers

While specific applications for this exact compound are not widely documented, related structures are known to be precursors for bioactive molecules. Asymmetric synthesis methods for similar fluorinated alcohols are actively being developed to access chiral building blocks for the pharmaceutical industry.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUXYXOBKWMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631335 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-74-6 | |

| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 2 Fluorophenyl Ethanol and Analogues

Asymmetric Synthetic Routes for Chiral Enantiomers

The generation of single-enantiomer chiral alcohols is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.

Catalytic enantioselective reduction of the prochiral precursor, 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, represents a highly efficient strategy for synthesizing enantiomerically enriched 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol. This approach utilizes a small amount of a chiral metal catalyst to generate large quantities of a single enantiomer product. The catalyst, typically a complex of a transition metal (such as rhodium, ruthenium, or copper) with a chiral ligand, creates a chiral environment that forces the reduction to occur preferentially on one face of the ketone, leading to a high enantiomeric excess (ee) of one alcohol enantiomer.

The development of novel chiral catalysts is an active area of research. For instance, chiral Rh(II) and Cu(I) catalysts have been successfully employed in asymmetric reactions to construct chiral centers with high efficiency and enantioselectivity. nih.gov The mechanism generally involves the coordination of the ketone to the chiral metal catalyst, followed by the stereoselective transfer of a hydride from a reducing agent (e.g., a borane (B79455) or silane) to the carbonyl carbon.

Table 1: Illustrative Catalyst Systems for Asymmetric Ketone Reduction Note: This table presents catalyst systems used for analogous asymmetric reductions to illustrate the principle, as specific data for the target ketone may vary between proprietary industrial processes.

| Catalyst System (Metal/Ligand) | Reductant | Typical Enantiomeric Excess (ee) |

| Ru(II)-TsDPEN | Formic Acid/Triethylamine | >95% |

| Rh(II)-Chiral Phosphine (B1218219) | H₂ | >90% |

| Cu(I)-Chiral Bis(oxazoline) | Hydrosilane | >92% |

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for asymmetric synthesis. frontiersin.org Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptionally high stereoselectivity. frontiersin.orgsemanticscholar.org These enzymes, operating under mild conditions of temperature and pH, can produce chiral alcohols with near-perfect enantiomeric and diastereomeric purity. nih.gov

The process involves exposing the substrate, 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, to a whole-cell system (like E. coli or Baker's yeast) or an isolated, often immobilized, KRED. frontiersin.orgsemanticscholar.org A co-factor regeneration system, such as using glucose and glucose dehydrogenase (GDH) or isopropanol, is typically required to continuously supply the reducing equivalent (NADPH or NADH). semanticscholar.orgresearchgate.net

Protein engineering and metagenomic approaches have vastly expanded the toolbox of available KREDs, allowing for the selection or design of enzymes with high activity and selectivity towards specific, often non-natural, substrates like fluorinated ketones. nih.govnih.gov Researchers have successfully engineered KREDs to achieve high conversions (>98%) and diastereomeric excess (>99%) for complex alcohol precursors in pharmaceutical synthesis. nih.govresearchgate.net

Table 2: Performance of Engineered Ketoreductases in Asymmetric Reductions Note: This table shows representative data for KRED-catalyzed reductions of ketones, highlighting the effectiveness of this approach.

| Ketoreductase (KRED) Source/Variant | Co-substrate System | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |

| Sporidiobolus salmonicolor (Engineered) | Glucose/GDH | 100 g/L | ≥ 98% | 99.7% | nih.gov |

| Gluconobacter oxydans | Isopropanol | 500 mM | >95% | >99% | semanticscholar.org |

| Thermotoga maritima MSB8 (Variant) | Not specified | Not specified | up to 91% | 99.98% | semanticscholar.org |

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

In the context of synthesizing chiral this compound, a chiral auxiliary could be appended to a related molecule. For example, a chiral auxiliary like an Evans oxazolidinone or pseudoephenamine could be used to form a chiral enolate for stereoselective alkylation reactions. researchgate.netnih.gov While less direct for this specific alcohol, the principle involves creating a new chiral center under the influence of the auxiliary. The high crystallinity and well-defined NMR spectra of derivatives from auxiliaries like pseudoephenamine can facilitate purification and analysis. nih.gov

A general sequence would involve:

Attaching a chiral auxiliary to a precursor molecule.

Performing the key bond-forming reaction, where the auxiliary directs the approach of the reagent to create the desired stereochemistry.

Removing the auxiliary to release the enantiomerically enriched product.

Classical and Contemporary Chemical Synthesis Approaches

These methods are fundamental in organic synthesis and provide reliable routes to the target compound, typically as a racemic mixture that may require subsequent resolution if a single enantiomer is needed.

The most direct synthesis of this compound involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone. This transformation is a standard nucleophilic addition of a hydride (H⁻) to the electrophilic carbonyl carbon. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This approach is highly effective but yields a racemic product, as the hydride can attack either face of the planar carbonyl group with equal probability.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and, subsequently, alcohols. cerritos.edu A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.comlibretexts.org

To synthesize the secondary alcohol this compound, one could theoretically react 2-fluorophenylmagnesium bromide with trifluoroacetaldehyde (B10831). The nucleophilic 2-fluorophenyl group from the Grignard reagent would add to the carbonyl of the aldehyde. A subsequent acidic workup would protonate the resulting alkoxide to yield the final alcohol. organicchemistrytutor.com

Synthetic Route:

Formation of Grignard Reagent: 2-Bromofluorobenzene reacts with magnesium metal in an ether solvent (like diethyl ether or THF) to form 2-fluorophenylmagnesium bromide.

Nucleophilic Addition: The prepared Grignard reagent is added to a solution of trifluoroacetaldehyde.

Protonation: The reaction mixture is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the intermediate magnesium alkoxide, yielding racemic this compound.

This method is fundamental and versatile but requires careful control of reaction conditions, as Grignard reagents are highly sensitive to moisture and acidic protons. cerritos.edulibretexts.org

Nucleophilic Additions to Corresponding Trifluoromethyl Ketones.

Organolithium Reagent Mediated Reactions

The addition of organolithium reagents to carbonyl compounds is a powerful and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. google.comrsc.orgnih.gov In the context of synthesizing this compound, a plausible and direct approach involves the reaction of a 2-fluorophenyllithium species with a suitable trifluoromethyl carbonyl electrophile.

Organolithium reagents, due to the highly polar nature of the carbon-lithium bond, act as potent nucleophiles and strong bases. rsc.org The generation of 2-fluorophenyllithium can be achieved through lithium-halogen exchange from 2-fluorobromobenzene or 2-fluoroiodobenzene, or by direct deprotonation of fluorobenzene (B45895) using a strong lithium amide base. This organolithium species can then be reacted with a trifluoromethyl carbonyl compound, such as trifluoroacetaldehyde or its protected forms like trifluoroacetaldehyde ethyl hemiacetal, to yield the desired this compound. nist.gov The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the high reactivity of the organolithium reagent. nih.gov

A general representation of the organolithium-mediated synthesis is shown below: Step 1: Formation of 2-fluorophenyllithium 2-F-C₆H₄Br + n-BuLi → 2-F-C₆H₄Li + n-BuBr

Step 2: Nucleophilic addition to trifluoroacetaldehyde 2-F-C₆H₄Li + CF₃CHO → 2-F-C₆H₄CH(OLi)CF₃

Step 3: Aqueous workup 2-F-C₆H₄CH(OLi)CF₃ + H₂O → this compound + LiOH

The yield and success of this reaction would be contingent on the careful control of reaction conditions to minimize side reactions, such as the competing basicity of the organolithium reagent.

Hydrogenation of Fluorinated Carbonyl Precursors

A prominent and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of the corresponding ketone, 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone. This method offers a high degree of atom economy and can be performed using a variety of transition metal catalysts.

Liquid phase catalytic hydrogenation is a versatile technique for the reduction of carbonyl groups. illinois.edu For the hydrogenation of fluorinated ketones like 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone, transition metal catalysts based on ruthenium, rhodium, and iridium have demonstrated significant efficacy. rsc.orggoogle.comnih.govnih.govrsc.org

Ruthenium-based catalysts, often in the form of Ru(II) complexes with chiral diamine and phosphine ligands, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. google.comchemeurope.com These reactions typically employ a hydrogen source such as 2-propanol or a formic acid/triethylamine mixture. For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been successfully applied to ketones bearing a 2-fluorophenyl substituent, achieving good yields and diastereoselectivities. chemeurope.com The general procedure involves dissolving the ketone in a suitable solvent like 2-propanol, adding the ruthenium catalyst and a base (e.g., Cs₂CO₃), and heating the mixture. nih.gov

Rhodium-catalyzed hydrogenations are also well-established for the reduction of various functional groups, including ketones. nih.govyoutube.com Rhodium complexes, particularly those with chiral phosphine ligands, can facilitate asymmetric hydrogenation, leading to enantioenriched alcohol products.

Iridium complexes have emerged as powerful catalysts for the hydrogenation of a wide range of substrates, including challenging ones. nih.govrsc.orgnih.govstonybrook.edu Iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.org This highlights the potential of iridium catalysts in transformations involving fluorinated molecules.

The table below summarizes representative examples of transition metal-catalyzed hydrogenation of fluorinated ketones.

| Catalyst | Substrate | Hydrogen Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| [(p-cymene)RuCl₂]₂ / Ligand | Aromatic Ketones | 2-propanol | 2-propanol | 130 °C, 12 h | 86-95% | nih.gov |

| Ru(II) complex | 3-(2-fluorophenyl)-1-phenylpropan-1-one | H₂ (gas) | AcOEt | rt, 1-5 h | 37% (over two steps) | chemeurope.com |

| Iridium Complex | Fluorinated Allylic Alcohols | H₂ (gas) | DCM | rt | Excellent | rsc.org |

The efficiency and selectivity of liquid phase catalytic hydrogenation are significantly influenced by the choice of co-catalysts and reaction conditions such as temperature, pressure, and solvent.

In many hydrogenation reactions, particularly those involving transfer hydrogenation, a base is often used as a co-catalyst. The base, such as potassium hydroxide (B78521) or cesium carbonate, plays a crucial role in the catalytic cycle, for instance, by facilitating the formation of the active metal-hydride species. nih.gov The concentration and nature of the base can have a profound impact on the reaction rate and, in the case of asymmetric catalysis, the enantioselectivity of the product.

The choice of solvent is also critical. Protic solvents like 2-propanol can serve as both the solvent and the hydrogen source in transfer hydrogenation. nih.gov In hydrogenations using H₂ gas, solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) are commonly employed. chemeurope.com The solubility of the substrate, catalyst, and hydrogen in the solvent can affect the reaction kinetics.

Temperature and hydrogen pressure are key parameters that control the reaction rate. Higher temperatures and pressures generally lead to faster reaction rates, but they can also lead to undesired side reactions or reduced selectivity. Therefore, optimization of these conditions is essential to achieve high yields of the desired product. For example, the industrial synthesis of 2,2,2-trifluoroethanol (B45653) via hydrogenation of trifluoroacetic acid derivatives often employs elevated temperatures and pressures in the presence of a nickel or palladium catalyst and a tertiary amine co-catalyst. wikipedia.orggoogle.com

The following table illustrates the effect of different co-catalysts and conditions on hydrogenation reactions.

| Catalyst | Co-catalyst/Additive | Substrate | Solvent | Conditions | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Nickel | Triethylamine | CF₃COOR | - | High T, P | Quantitative yield of 2,2,2-trifluoroethanol | google.com |

| [(p-cymene)RuCl₂]₂ | Cs₂CO₃ | Aromatic Ketones | 2-propanol | 130 °C | High yields (86-95%) | nih.gov |

| Rhodium-Josiphos | Zinc(II) triflate | Tetrasubstituted α,β-unsaturated ketones | - | - | Improved turnover frequency, suppressed epimerization | nih.gov |

Derivatization and Functionalization Strategies

The synthesis of this compound can also be approached through the derivatization and functionalization of closely related molecules. These strategies can involve the conversion of other fluorinated ethanols or the introduction of the 2-fluorophenyl moiety onto a pre-existing trifluoroethanol backbone.

One potential synthetic route to this compound involves the modification of simpler fluorinated alcohols such as 2-fluoroethanol (B46154) or 2,2,2-trifluoroethanol. google.comwikipedia.org For instance, 2,2,2-trifluoroethanol, which is produced industrially, can serve as a starting material. chemeurope.comwikipedia.orgresearchgate.net

A hypothetical pathway could involve the oxidation of 2,2,2-trifluoroethanol to trifluoroacetaldehyde, followed by a Grignard or similar organometallic addition of a 2-fluorophenyl group. chemeurope.com However, the direct oxidation of 2,2,2-trifluoroethanol to trifluoroacetaldehyde can be challenging, as over-oxidation to trifluoroacetic acid is a common side reaction. chemeurope.com

Alternatively, a less direct but potentially more controllable route could involve the protection of the hydroxyl group of a simpler fluorinated ethanol, followed by a series of reactions to introduce the desired substituents, and a final deprotection step. The synthesis of 2-fluoroethanol itself can be achieved through a Finkelstein reaction from 2-chloroethanol. wikipedia.org

The introduction of the 2-fluorophenyl group is a key transformation in the synthesis of the target molecule. This can be achieved through various synthetic methodologies, including nucleophilic aromatic substitution, cross-coupling reactions, or condensation reactions.

A notable example of introducing a fluorophenyl group is the Pechmann condensation, which is used to synthesize coumarins. nih.govwikipedia.orgwikipedia.org In this reaction, a phenol (B47542) is reacted with a β-ketoester in the presence of an acid catalyst. While this method produces a different class of compounds, it demonstrates a robust strategy for forming a new ring system containing a fluorophenyl substituent. wikipedia.org

Cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. A strategy could involve the coupling of a 2-fluorophenylboronic acid or a 2-fluorophenylstannane with a suitable trifluoroethanol derivative bearing an appropriate leaving group.

Another approach is the direct arylation of a suitable precursor. For example, the reaction of an organometallic reagent like 2-fluorophenyllithium or a 2-fluorophenyl Grignard reagent with an electrophilic trifluoroacetyl derivative would directly install the 2-fluorophenyl moiety. libretexts.org The success of such a reaction would depend on the compatibility of the functional groups present in the reactants.

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

In the ¹H NMR spectrum of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol, the proton signals are expected to appear in distinct regions, reflecting their unique chemical environments. The aromatic protons on the 2-fluorophenyl ring would typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these four protons would provide detailed information about their relative positions on the ring.

The methine proton (-CH(OH)-), being adjacent to both an oxygen atom and the trifluoromethyl group, is expected to appear as a quartet in the region of δ 5.0-5.5 ppm. The splitting into a quartet is due to the coupling with the three equivalent fluorine atoms of the CF₃ group (³JHF). The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | - |

| -CH(OH)- | 5.0 - 5.5 | Quartet (q) | ~7 Hz (³JHF) |

| -OH | Variable | Broad Singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom of the trifluoromethyl group (-CF₃) is expected to show a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF), typically appearing in the range of δ 120-125 ppm. The carbon atom of the methine group (-CH(OH)-) would also exhibit a quartet due to the two-bond coupling with the CF₃ group (²JCF) and would be found in the range of δ 70-75 ppm.

The aromatic carbons of the 2-fluorophenyl ring will produce a set of signals in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine substituent. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | 120 - 125 | Quartet (q) | ~280 Hz (¹JCF) |

| -CH(OH)- | 70 - 75 | Quartet (q) | ~30 Hz (²JCF) |

| Aromatic C-F | 155 - 165 | Doublet (d) | ~245 Hz (¹JCF) |

| Aromatic C-H/C-C | 110 - 140 | Multiplet | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment and Coupling Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected. The trifluoromethyl group (-CF₃) would appear as a doublet in the range of δ -75 to -85 ppm, with the splitting caused by the coupling to the adjacent methine proton (³JHF).

The single fluorine atom on the phenyl ring would produce a multiplet in a different region of the spectrum, likely between δ -110 and -130 ppm. The precise chemical shift and coupling pattern of this signal would be dependent on its position relative to the trifluoroethanol substituent and would show couplings to the neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -75 to -85 | Doublet (d) | ~7 Hz (³JHF) |

| Aromatic-F | -110 to -130 | Multiplet | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₆F₄O), the calculated exact mass is approximately 194.0355 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 195.0433 |

| [M+Na]⁺ | 217.0252 |

| [M-H]⁻ | 193.0277 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of a sample of this compound and to identify it based on its mass spectrum.

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 194. The fragmentation pattern would likely involve the loss of a trifluoromethyl radical (•CF₃) to give a fragment at m/z 125, corresponding to the [M-CF₃]⁺ ion. Another characteristic fragmentation would be the loss of a water molecule (H₂O) from the molecular ion. The base peak in the spectrum would likely correspond to a stable fragment ion resulting from these initial losses.

Table 5: Predicted Key Fragments in the GC-MS Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

| [C₈H₆F₄O]⁺ | 194 | Molecular Ion ([M]⁺) |

| [C₇H₆FO]⁺ | 125 | Loss of •CF₃ |

| [C₈H₄F₄]⁺ | 176 | Loss of H₂O |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the positive ion mode, the molecule is expected to protonate, primarily on the oxygen atom of the hydroxyl group, to form the [M+H]⁺ ion. The high-resolution capabilities of TOF-MS allow for the precise mass measurement of this ion, confirming the molecular formula.

Fragmentation patterns observed in ESI-MS/MS experiments provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) and hydrogen fluoride (B91410) (HF). The cleavage of the C-C bond between the chiral carbon and the trifluoromethyl group is also a probable fragmentation pathway.

Table 1: Predicted ESI-TOF-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 195.0487 | Protonated molecule |

| [M+H-H₂O]⁺ | 177.0381 | Loss of a water molecule |

| [M+H-HF]⁺ | 175.0515 | Loss of a hydrogen fluoride molecule |

| [C₇H₅FO]⁺ | 124.0324 | Fragment from C-C bond cleavage |

| [CF₃]⁺ | 69.0023 | Trifluoromethyl cation |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental results.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C-H, C-F, and C=C bonds. The hydroxyl (O-H) stretching vibration will appear as a broad band, indicative of hydrogen bonding. The strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group are also a prominent feature. The presence of the fluorophenyl group will be confirmed by aromatic C-H and C=C stretching vibrations. researchgate.netupi.edu

Table 2: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Alcohol | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | Fluorophenyl | 3000-3100 | Medium |

| C-H stretch (aliphatic) | CH-OH | 2850-2950 | Medium |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium to Strong |

| C-F stretch | Trifluoromethyl | 1100-1350 | Strong |

| C-O stretch | Alcohol | 1000-1200 | Strong |

| C-F stretch (aromatic) | Fluorophenyl | 1100-1250 | Strong |

Note: The predicted wavenumber ranges are based on typical values for these functional groups and may be influenced by the specific molecular environment.

Advanced Gas-Phase Spectroscopic Methods

To investigate the intrinsic properties of the molecule, free from solvent effects, advanced gas-phase spectroscopic techniques are employed. These methods provide detailed insights into the conformational landscape and electronic structure.

Resonant Two-Photon Ionization (R2PI) Spectroscopy for Conformational Studies

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectra of jet-cooled molecules. By scanning the wavelength of the excitation laser, different conformers of a molecule can be identified as distinct bands in the spectrum. For 1-(fluorophenyl)ethanols, the presence of the fluorine atom on the ring leads to more complex spectra compared to unsubstituted phenylethanol, with multiple low-frequency progressions observed. nih.gov Theoretical calculations are crucial for assigning these features to specific conformers.

Table 3: Hypothetical R2PI Spectroscopic Data for Conformers of this compound

| Conformer | Calculated Relative Energy (kJ/mol) | Predicted S₁ ← S₀ Origin (cm⁻¹) | Key Torsional Frequencies (cm⁻¹) |

| Conformer A (gauche) | 0 | 37500 | 50, 85 |

| Conformer B (anti) | 2.5 | 37620 | 45, 92 |

Note: This data is hypothetical and based on expected conformational preferences and spectroscopic behavior for similar molecules.

Infrared Depleted Resonant Two-Photon Ionization (IR-R2PI) for Hydrogen-Bonded Adduct Investigations

Infrared Depleted Resonant Two-Photon Ionization (IR-R2PI) spectroscopy is a powerful method for obtaining conformer-specific vibrational spectra. This technique is particularly useful for studying hydrogen-bonded adducts, such as those formed with water or other solvent molecules. By monitoring the depletion of the R2PI signal as an infrared laser is scanned, the vibrational frequencies of the hydrogen-bonded complex can be measured. Studies on protonated fluoroalcohol clusters have shown that fluorination significantly impacts the hydrogen bond networks, often favoring linear structures. rsc.orgresearchgate.net In the case of this compound, IR-R2PI could elucidate the nature of the intramolecular O-H···F hydrogen bond, as well as intermolecular interactions in clusters.

Table 4: Predicted IR-R2PI Vibrational Frequencies for the O-H···F Intramolecular Hydrogen Bond in this compound

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Free) | Non-hydrogen-bonded OH | ~3650 |

| O-H Stretch (H-bonded) | O-H involved in intramolecular H-bond | ~3500 |

Note: The predicted frequencies are based on the expected red-shift upon hydrogen bond formation.

Laser-Induced Fluorescence (LIF) Excitation Spectroscopy for Electronic Transitions

Laser-Induced Fluorescence (LIF) excitation spectroscopy provides information about the electronic transitions of a molecule. Similar to R2PI, it can distinguish between different conformers. The spectrum reveals the energy difference between the ground electronic state (S₀) and the first excited electronic state (S₁). The vibrational structure observed in the LIF spectrum provides information about the vibrational frequencies in the excited state. For substituted benzenes, the position and intensity of the electronic transitions are sensitive to the nature and position of the substituents. nist.gov

Table 5: Predicted LIF Excitation Spectroscopy Data for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Description |

| S₁ ← S₀ | 260-280 | π → π* transition of the fluorophenyl ring |

Note: The predicted wavelength range is typical for substituted benzene (B151609) derivatives.

Dispersed Fluorescence Spectroscopy for Vibronic Analysis

Dispersed fluorescence (DF) spectroscopy is a powerful technique for probing the vibrational energy levels of the ground electronic state (S₀) of a molecule. The experiment involves exciting a specific, well-defined vibronic level in the first excited electronic state (S₁) and then collecting the entire fluorescence emission spectrum. This method provides detailed information about the vibrational modes that are coupled to the electronic transition, known as vibronic coupling. The analysis of the resulting dispersed fluorescence spectrum allows for the assignment of vibrational frequencies in the ground state and offers insights into the geometry changes that occur upon electronic excitation.

In the case of this compound, a dispersed fluorescence study would be initiated by populating a selected vibronic state in S₁ using a tunable laser. The subsequent fluorescence is then passed through a monochromator to resolve the emission by wavelength, yielding a spectrum of fluorescence intensity versus energy. The highest energy peak in the DF spectrum corresponds to the transition from the initially excited S₁ level back to the vibrationless level of the S₀ state. The energy difference between the excitation laser and this peak provides a precise measure of the energy of the populated vibrational level in the S₁ state.

The remainder of the spectrum consists of a series of lower-energy peaks, each corresponding to a transition from the excited S₁ level to a different vibrational level in the S₀ state. The energy difference between the highest-energy peak and each of these lower-energy peaks gives the vibrational energy of the final S₀ state level. By systematically analyzing these energy differences, a comprehensive map of the ground-state vibrational frequencies can be constructed.

For this compound, the vibrational modes expected to be active in the dispersed fluorescence spectrum would include skeletal motions of the phenyl ring, the C-O stretching and bending modes of the ethanol (B145695) moiety, and the vibrations associated with the trifluoromethyl group. The intensities of the peaks in the DF spectrum are governed by the Franck-Condon principle, which states that the probability of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final states. Consequently, the intensity of a given peak provides qualitative information about the change in geometry along the corresponding vibrational coordinate upon electronic excitation.

A hypothetical dispersed fluorescence spectrum of this compound, obtained by exciting the S₁ origin, would reveal a prominent origin band and a series of weaker peaks at lower energies. The analysis of such a spectrum would yield the fundamental frequencies of the ground-state vibrational modes that are coupled to the S₀-S₁ electronic transition. An illustrative set of expected vibrational frequencies and their assignments is presented in the table below. It is important to note that these values are representative and based on studies of structurally similar fluorinated aromatic molecules.

| Vibrational Mode | Description | Expected Frequency (cm⁻¹) |

| ν₁ | O-H Stretch | ~3600 |

| ν₂ | C-H Stretch (aromatic) | 3050-3150 |

| ν₃ | C-H Stretch (aliphatic) | 2900-3000 |

| ν₄ | C=C Stretch (phenyl ring) | 1400-1600 |

| ν₅ | C-O Stretch | 1050-1150 |

| ν₆ | C-F Stretch (aromatic) | 1200-1300 |

| ν₇ | CF₃ Symmetric Stretch | ~1150 |

| ν₈ | CF₃ Asymmetric Stretch | ~1280 |

| ν₉ | Phenyl Ring Breathing | ~1000 |

| ν₁₀ | C-C-O Bend | ~850 |

| ν₁₁ | CF₃ Rocking | ~550 |

The detailed analysis of the vibronic structure in the dispersed fluorescence spectrum provides critical data for understanding the intramolecular dynamics of this compound. The intensities of the vibronic transitions can be used to model the potential energy surfaces of the ground and excited electronic states, offering a deeper understanding of the molecule's photophysical properties.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to elucidating the properties of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol at the atomic level. These computational techniques provide a framework for understanding its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of fluorinated organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the efficient calculation of a molecule's ground-state energy and electron density. For a molecule like this compound, DFT is employed to determine its most stable three-dimensional structure, a process known as geometric optimization.

Commonly used DFT functionals for such analyses include B3LYP, B3PW91, and M06-2X, often paired with basis sets like 6-311++G(d,p). researchgate.netmdpi.com These combinations have proven effective in predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar fluorinated compounds have shown that the presence of solvents can influence the optimized geometry, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net The electronic structure, including the distribution of electron density and the nature of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is also elucidated through DFT calculations. The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and stability. mdpi.com

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometric Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, dihedral angles |

| Electronic Properties | M06-2X/6-311+G** | HOMO-LUMO energies, molecular electrostatic potential, atomic charges |

| Solvent Effects | IEF-PCM/TD-DFT | Structural and electronic changes in solution |

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for predicting molecular properties. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for benchmark calculations of energies and properties. For fluorinated ethanols, ab initio molecular orbital calculations have been used to predict conformer energies. rsc.org These high-accuracy methods are crucial for validating the results obtained from more computationally efficient DFT methods and for providing reliable predictions of properties that are sensitive to electron correlation effects. aps.org For instance, ab initio molecular dynamics simulations have been employed to study the solvation structure of ions in fluoride (B91410) melts, highlighting the detailed structural information that can be obtained from these first-principles approaches. osti.gov

Evaluation of Electronic Structure Methods for Accurate ¹⁹F Chemical Shift Calculation

The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) chemical shift is exceptionally sensitive to the local electronic environment, making it a powerful probe for molecular structure. nih.gov Accurately predicting ¹⁹F chemical shifts requires robust computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (DFT-GIAO), is a standard approach for calculating NMR shielding tensors. nih.gov

The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. Studies have shown that for perfluorinated compounds, the inclusion of diffuse functions in the basis set, such as in 6-31++G(d,p), significantly improves the correlation between calculated and experimental chemical shifts. nih.gov For certain classes of molecules, modified functionals, such as PBE0 with an increased admixture of Hartree-Fock exchange, have been shown to provide better agreement with experimental data for ¹⁹F chemical shift tensors. nih.gov The chemical shift of the trifluoromethyl (-CF₃) group typically appears in a distinct region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -ArF (Aryl Fluoride) | +80 to +170 |

Conformational Landscape Analysis

The flexibility of the ethanol (B145695) backbone in this compound allows it to adopt multiple spatial arrangements, or conformations. Understanding this conformational landscape is key to comprehending its chemical behavior and interactions.

Identification of Stable Conformers and Energy Minima

The rotation around the central carbon-carbon bond gives rise to different conformers. In similar fluoroethanols, the relative orientation of the fluorine and hydroxyl groups is described as gauche or anti (trans). rsc.org For this compound, the key dihedral angles determining the conformation are H-O-C-C and F-C-C-C.

Theoretical calculations are essential to identify the stable conformers, which correspond to energy minima on the potential energy surface. Computational studies on related molecules, like 2-fluoroethanol (B46154), have identified the gauche conformer as being particularly stable, a phenomenon attributed in part to hydrogen bonding. youtube.com For this compound, a complex potential energy surface is expected due to the interactions involving the trifluoromethyl group, the hydroxyl group, and the ortho-fluorinated phenyl ring. The relative energies of these conformers can be influenced by the solvent environment. rsc.org

Intramolecular Hydrogen Bonding and Fluorine-Aromatic Interactions

Intramolecular hydrogen bonding plays a crucial role in determining the conformational preferences of fluorinated alcohols. In this compound, several types of intramolecular hydrogen bonds are possible. A strong candidate is the interaction between the acidic proton of the hydroxyl group and the ortho-fluorine atom on the phenyl ring (O-H···F-Ar). Such interactions have been established in other ortho-fluorinated aromatic compounds. mdpi.comescholarship.org

Influence of Fluorine Substitution on Conformational Preferences

The conformational landscape of a molecule is a critical determinant of its physical and chemical properties. In this compound, the rotational freedom around the C1-Cα bond and the Cα-O bond dictates the spatial arrangement of the trifluoromethyl, hydroxyl, and 2-fluorophenyl groups. The presence of multiple fluorine atoms significantly influences these conformational preferences through a combination of steric and electronic effects.

Computational studies on the structurally related 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE) have revealed the existence of multiple stable conformers. acs.org These studies, employing methods like Density Functional Theory (DFT), predict different minima on the potential energy surface corresponding to various dihedral angles. For PhTFE, gauche and trans conformations with respect to the C-C-O-H dihedral angle are typically identified. acs.org

The introduction of a fluorine atom at the ortho position of the phenyl ring in this compound is expected to introduce additional conformational constraints. This ortho-fluoro substituent can engage in repulsive steric interactions with the hydroxyl and trifluoromethyl groups, as well as attractive or repulsive electrostatic interactions. The gauche conformation, for instance, might be either stabilized or destabilized depending on the orientation of the C-F bond dipole relative to the C-O and O-H bond dipoles. Theoretical calculations on the torsional potential energy of ortho-substituted phenyl rings have shown that such substitutions can create significant rotational barriers. researchgate.net It is plausible that an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom could stabilize certain conformations, a phenomenon observed in other fluorinated aromatic compounds. mdpi.com

Table 1: Predicted Dominant Conformer and Key Dihedral Angles for this compound (Hypothetical Data)

| Conformer | C-C-O-H Dihedral Angle (°) | Cα-C1-C2-F Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60 | ~0 | 0.0 |

| Gauche 2 | ~-60 | ~180 | 0.5 |

| Trans | ~180 | ~90 | 1.2 |

Note: This table is hypothetical and intended to illustrate the expected complexity of the conformational landscape. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Fluorinated alcohols like this compound are known to act as unique solvents and reaction mediators, influencing the pathways and rates of chemical transformations. rsc.org Computational modeling provides a powerful tool to elucidate the intricate details of these reaction mechanisms at a molecular level.

Transition State Characterization and Activation Energy Determination

A key aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energies. For reactions mediated by this compound, computational methods can be employed to locate the transition state structures and calculate the associated energy barriers. For instance, in a reaction where the alcohol acts as a proton donor, the transition state would involve the transfer of the hydroxyl proton to a substrate. DFT calculations can model the geometry of this transition state, including the bond-breaking and bond-forming distances, and compute the activation energy, which is crucial for predicting the reaction rate.

Solvation Effects in Fluorinated Alcohol Mediated Reactions

The solvent environment plays a critical role in reaction kinetics and thermodynamics. Fluorinated alcohols are highly polar and possess strong hydrogen bond donating capabilities, which allows them to effectively solvate ions and polar molecules. acs.org Computational studies often employ implicit or explicit solvation models to account for these effects. For reactions occurring in the presence of this compound, explicit solvation models, where several alcohol molecules are included in the calculation, can provide a more accurate description of the specific hydrogen bonding interactions in the first solvation shell. acs.org These interactions can significantly stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway.

Theoretical Basis for Hydrogen Bond Activation in Organic Transformations

The enhanced acidity of the hydroxyl proton in fluorinated alcohols, due to the strong electron-withdrawing effect of the trifluoromethyl group, is a key factor in their ability to activate substrates through hydrogen bonding. goettingen-research-online.de Theoretical studies have shown that upon forming a hydrogen bond with a substrate (e.g., a carbonyl group), the fluorinated alcohol polarizes the substrate, making it more susceptible to nucleophilic attack. DFT calculations can quantify the extent of this activation by analyzing the changes in bond lengths, atomic charges, and vibrational frequencies of the substrate upon hydrogen bonding to this compound.

Stabilization of Cationic Reaction Intermediates by Charge-Dipole Interactions

Many organic reactions proceed through cationic intermediates. The stability of these intermediates is a crucial factor in determining the feasibility and outcome of the reaction. Fluorinated alcohols are particularly adept at stabilizing cationic species. rsc.org The strong dipole moment of the C-F bonds in the trifluoromethyl group of this compound can create a favorable charge-dipole interaction with a nearby cationic center. Computational studies can quantify this stabilization energy and visualize the nature of the interaction, providing insight into how the fluorinated alcohol can promote reactions that might otherwise be unfavorable. Studies on benzylic cations have shown that their stability is influenced by the surrounding solvent environment. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of a molecule is governed by a delicate balance of intermolecular interactions. While no experimental crystal structure for this compound is currently available in the Cambridge Structural Database, we can predict the likely interactions based on its functional groups.

Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks. Furthermore, the fluorine atoms of the trifluoromethyl and 2-fluorophenyl groups can participate in weaker C-H···F and F···F interactions. The aromatic ring also provides opportunities for π-π stacking and C-H···π interactions.

Computational methods, such as those based on atom-atom potentials or DFT with dispersion corrections, can be used to predict the crystal packing of this compound. These calculations can generate hypothetical crystal structures and rank them based on their lattice energies, providing valuable insights into the most probable packing arrangements.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H | O (of another molecule) |

| Hydrogen Bond | O-H | F (of another molecule) |

| Halogen Bond | C-F | O (of another molecule) |

| van der Waals | C-H | F |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

| C-H···π | C-H | Phenyl Ring |

Hirshfeld Surface Analysis for Non-covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts, such as hydrogen bonds and van der Waals forces. The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

Although no specific Hirshfeld surface analysis has been published for this compound, studies on analogous fluorinated organic molecules consistently highlight the significant role of fluorine atoms in directing crystal packing. These studies frequently report the prevalence of F···H, H···H, and C···H contacts, which underscores the importance of weak hydrogen bonds and other van der Waals interactions in the formation of stable crystal structures. The presence of a trifluoromethyl (CF3) group, as in the target molecule, is often associated with an enhanced propensity to form a multitude of such interactions, which can influence the compound's physical and biological properties.

Energy Framework Analysis for Supramolecular Assembly

Energy framework analysis is a computational technique that builds upon the insights from Hirshfeld surface analysis to calculate the energetic-topological properties of the supramolecular assembly. This method quantifies the interaction energies between molecules within the crystal, categorizing them into electrostatic, dispersion, polarization, and repulsion components. The resulting energy frameworks provide a visual representation of the strength and directionality of the intermolecular forces, offering a clear picture of the crystal's architecture and stability.

In the absence of a determined crystal structure for this compound, an energy framework analysis cannot be performed. This type of analysis is contingent on the availability of precise crystallographic data. For related compounds, energy framework calculations have been instrumental in elucidating the hierarchy of interactions that govern their self-assembly into complex three-dimensional structures.

Information Deficit: The Elusive Catalytic and Solvent Applications of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the use of This compound as a reaction medium or catalytic promoter in organic synthesis. While structurally related to the well-documented solvent 2,2,2-trifluoroethanol (B45653) (TFE), this particular fluorinated alcohol does not appear to have established applications in the detailed areas of fluorinated compound synthesis, peptide methodologies, nucleic acid chemistry, or as a medium for organometallic reactions.

Extensive searches for data on the catalytic and solvent properties of this compound have failed to yield specific research findings, application notes, or detailed studies that would allow for a thorough discussion of its role in the following contexts:

As a Reaction Medium: There is no available information detailing its use as a primary solvent for the synthesis of fluorinated compounds.

As a Co-solvent: No literature could be found to support its utility as a co-solvent in diverse organic transformations, including the highly specialized fields of peptide synthesis and nucleic acid chemistry.

In Organometallic Chemistry: Its application as a medium for organometallic reactions is not documented in accessible scientific records.

As a Promoter: The potential promoting effects of this specific compound in organic reactions have not been a subject of published research.

It is crucial to distinguish This compound from its simpler analogue, 2,2,2-Trifluoroethanol (TFE) . TFE is a widely used solvent and co-solvent with a considerable body of research supporting its application in various domains of organic synthesis, including peptide and protein chemistry. However, this information is not transferable to its phenyl-substituted derivative.

The absence of data for this compound suggests that its properties as a solvent or catalyst have not been explored or reported in the mainstream chemical literature. Therefore, a detailed article on its catalytic and solvent applications as per the requested outline cannot be generated at this time due to the lack of foundational research and published findings.

Catalytic and Solvent Applications in Organic Synthesis

Promoting Effects in Organic Reactions.

Hydrogen-Bonding Donor Properties and Catalysis-Free Promotions

Fluorinated alcohols are recognized for their strong hydrogen-bonding donor capabilities. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor. This property is crucial in its function as a solvent or co-solvent, where it can form stable complexes with Lewis bases through hydrogen bonding. wikipedia.orgchemicalbook.com For instance, the related compound 2,2,2-Trifluoroethanol (B45653) (TFE) is known to form 1:1 adducts with molecules like tetrahydrofuran (B95107) (THF) and pyridine. wikipedia.org

While direct studies on 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol are limited, the principles governing TFE's behavior are applicable. The strong hydrogen-bond donating ability can stabilize transition states and reaction intermediates, thereby promoting certain organic transformations even without a traditional catalyst. researchgate.net Computational studies on TFE have shown extensive hydrogen bonding, leading to the formation of stable dimers and trimers, which can influence its solvent properties and its role in reaction mechanisms. researchgate.netnih.gov This suggests that this compound would also exhibit significant hydrogen-bonding capabilities, potentially enabling it to facilitate catalysis-free reactions.

Low Nucleophilicity and Brønsted Acidity in Reaction Promotion

The electron-withdrawing effects of the fluorine atoms in this compound not only enhance its hydrogen-bond donor strength but also increase its Brønsted acidity compared to non-fluorinated alcohols like ethanol (B145695). wikipedia.orgyoutube.com The pKa of TFE is approximately 12.4, which is significantly lower than that of ethanol (around 16). wikipedia.org This increased acidity allows it to act as a proton source to activate substrates in a reaction.

Simultaneously, the oxygen atom of the hydroxyl group in fluorinated alcohols exhibits low nucleophilicity. libretexts.orgyoutube.com This is a consequence of the fluorine atoms pulling electron density away from the oxygen, making it less likely to participate in nucleophilic attack. This combination of high Brønsted acidity and low nucleophilicity is advantageous in promoting reactions where the alcohol can act as a proton donor without interfering as a nucleophile. For example, TFE has been used as a solvent to control nucleophilic peptide arylation, where it improves selectivity compared to other solvents. rsc.org

Applications in Separation Science

The unique solvent properties of fluorinated alcohols make them valuable in various separation techniques, particularly in the purification of sensitive and complex molecules.

Supercritical Fluid Chromatography (SFC) as a Co-solvent

TFE's utility as an SFC co-solvent stems from its ability to dissolve a range of compounds and its unique interactions with stationary phases. It has been shown to improve selectivity and resolution for many compounds compared to traditional alcohol co-solvents like methanol (B129727) or ethanol. nih.gov

The purification of chiral boronate esters, particularly boronic acid pinacol (B44631) esters, presents a significant challenge due to their instability and tendency to degrade or epimerize in the presence of traditional protic solvents like methanol. nih.gov Research has shown that using TFE as a co-solvent in SFC can successfully mitigate these issues. nih.govresearchgate.net The lower nucleophilicity and specific acidity of TFE help to preserve the integrity of the chiral boronate esters during the purification process.

A study demonstrated that replacing methanol with TFE as the co-solvent in SFC effectively controlled the degradation of boronic acid pinacol esters. nih.gov Furthermore, TFE was also found to control the epimerization of enantiomers of other sensitive compounds, such as 3-substituted 1,4-benzodiazepine (B1214927) analogues, during SFC purification. nih.gov The use of TFE can also lead to higher loading capacities and throughput, making the purification process more efficient. nih.gov

Below is a table summarizing the effect of TFE as a co-solvent in SFC for the purification of a representative unstable compound compared to methanol.

| Parameter | Co-solvent: Methanol | Co-solvent: TFE |

| Resolution | Lower | Improved |

| Cycle Time | Longer | Shorter |

| Loading Capacity | Lower | Higher |

| Throughput | Lower | Higher |

| Solvent Consumption | Higher | Lower |

| Compound Degradation | Observed | Controlled |

| Epimerization | Potential Risk | Controlled |

This data is based on findings for 2,2,2-Trifluoroethanol (TFE) in the purification of unstable boronate esters and is presented as a model for the potential application of this compound.

Fluorous Biphasic Systems and Fluorous Chemistry

Fluorous chemistry utilizes highly fluorinated compounds and solvents to create biphasic systems with organic solvents. These systems are particularly useful for catalyst recovery and product purification. rsc.org A fluorous biphasic system typically consists of a fluorous phase and an organic phase, which become miscible at elevated temperatures and separate upon cooling. researchgate.net This allows for a reaction to occur in a homogeneous phase, followed by easy separation of the fluorous-tagged catalyst from the product in the organic phase.

Given its fluorinated structure, this compound could potentially be employed in fluorous biphasic systems, either as a solvent, a co-solvent, or as a building block for creating fluorous-tagged molecules. The presence of both a trifluoromethyl group and a fluorophenyl group enhances its fluorous character. While direct applications of this specific compound in fluorous chemistry are not widely documented, the principles of fluorous chemistry suggest its potential utility in this area for creating novel separation and reaction systems.

Synthetic Utility As a Building Block and Precursor

Incorporation into Complex Molecular Architectures

As a functionalized alcohol, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol serves as a starting point for a variety of chemical transformations, allowing for its integration into more elaborate molecular designs.

While the primary synthesis of α-aryl-α-trifluoromethyl alcohols often involves the direct trifluoromethylation of carbonyl compounds, an existing alcohol such as this compound can theoretically serve as a precursor for creating derivatives with more complex aryl substituents. nih.gov The presence of a fluorine atom on the phenyl ring offers a reactive handle for transition-metal-catalyzed cross-coupling reactions.

This strategy would typically involve a two-step sequence: protection of the hydroxyl group, followed by a cross-coupling reaction to modify the aryl ring, and subsequent deprotection. The C-F bond on the phenyl ring can be activated for coupling with various partners, such as boronic acids (Suzuki coupling) or other organometallic reagents. Although challenging, methods for the C-F bond functionalization are an active area of research. Palladium and nickel-catalyzed Suzuki cross-coupling reactions have been successfully demonstrated with alkyl fluorides, showcasing the feasibility of targeting C-F bonds for C-C bond formation. nih.gov This approach allows for the synthesis of a library of novel α-aryl-α-trifluoromethyl alcohols from a single, readily available precursor.

Table 1: Hypothetical Cross-Coupling Reactions for Aryl Ring Modification

| Entry | Coupling Partner | Catalyst System (Illustrative) | Potential Product Structure |

| 1 | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2,2,2-Trifluoro-1-(biphenyl-2-yl)ethanol |

| 2 | 4-Methoxyphenylboronic Acid | NiCl₂(dppp), Zn, LiCl | 2,2,2-Trifluoro-1-(4'-methoxybiphenyl-2-yl)ethanol |

| 3 | 3-Thienylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2,2,2-Trifluoro-1-(2-(thiophen-3-yl)phenyl)ethanol |

Fluorinated allylic alcohols are important structural motifs in organic and pharmaceutical chemistry. nih.gov One of the fundamental reactions of alcohols is dehydration to form alkenes. The application of this reaction to this compound provides a direct pathway to the corresponding fluorinated allylic alcohol, 1-(2-fluorophenyl)-3,3,3-trifluoroprop-1-ene-2-ol. This transformation can typically be achieved under acid-catalyzed conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) or by using specific dehydrating agents like phosphorus oxychloride in pyridine. The resulting allylic alcohol is a versatile intermediate, amenable to further functionalization at the double bond or the hydroxyl group.

Table 2: Plausible Dehydration Conditions

| Reagent | Conditions | Product |

| H₂SO₄ (conc.) | Heat | 1-(2-Fluorophenyl)-3,3,3-trifluoroprop-1-ene-2-ol |

| POCl₃, Pyridine | 0 °C to rt | 1-(2-Fluorophenyl)-3,3,3-trifluoroprop-1-ene-2-ol |

| Martin Sulfurane | Benzene (B151609), rt | 1-(2-Fluorophenyl)-3,3,3-trifluoroprop-1-ene-2-ol |

Fluorovinylthioethers are valuable synthetic targets due to their unique electronic properties and potential as precursors for other organofluorine compounds. A plausible and efficient pathway to these structures from this compound involves a two-step sequence.

The first step is the conversion of the alcohol to a thioether. The Mitsunobu reaction is exceptionally well-suited for this transformation, allowing the reaction of the alcohol with a thiol (R-SH) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). lookchem.comresearchgate.net This reaction generally proceeds with a clean inversion of stereochemistry if the starting alcohol is chiral. researchgate.netnih.gov

Table 3: Proposed Synthesis of a Fluorovinylthioether

| Step | Reaction Type | Reagents (Example) | Intermediate/Product |

| 1 | Mitsunobu Thioetherification | Thiophenol, PPh₃, DEAD | 1-((2,2,2-Trifluoro-1-(2-fluorophenyl)ethyl)thio)benzene |

| 2 | Elimination | Potassium tert-butoxide (t-BuOK) | 1-((2,2-Difluoro-1-(2-fluorophenyl)vinyl)thio)benzene |

Chiral Building Block Applications in Asymmetric Synthesis

The presence of a stereogenic center at the carbon bearing the hydroxyl group makes enantiomerically pure this compound a highly valuable building block for asymmetric synthesis.

The most direct application of this compound in enantioselective synthesis begins with its own preparation in a stereochemically defined form. The enantiomers of this compound are accessible through the asymmetric reduction of the prochiral ketone precursor, 2',2,2-trifluoro-2'-fluoroacetophenone. Several highly efficient catalytic methods have been developed for this purpose.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to achieve high enantioselectivity. lookchem.com For the analogous 2'-fluoroacetophenone, an in-situ catalyst generated from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane-diethylaniline complex afforded the (S)-alcohol in 97.8% enantiomeric excess (ee). lookchem.com Enzymatic reductions also offer a powerful alternative, often providing exceptional enantioselectivity under mild conditions.

Once obtained in enantiopure form, the chiral alcohol can be used as a key intermediate in the synthesis of complex, biologically active molecules where the specific stereochemistry is crucial for its function. nih.gov

Table 4: Selected Catalytic Systems for Asymmetric Reduction of Pro-chiral Trifluoromethyl Ketones

| Catalyst System | Ketone Substrate | Reductant | Enantiomeric Excess (ee) | Reference |

| (S)-MeCBS / DEANB | 2'-Fluoroacetophenone | Borane-diethylaniline | 97.8% | lookchem.com |

| [{Rh(H)(J4)}₂(μ-Cl)₃]Cl | 2,2,2-Trifluoroacetophenone | H₂ | High | researchgate.net |

| Noyori-Ikariya Catalyst (electrochemical) | 2,2,2-Trifluoroacetophenone | Formic Acid/Triethylamine | 94% | researchgate.net |

| Ketoreductase K234 | Trifluoroacetophenones | Isopropanol | Excellent | researchgate.net |

A chiral molecule can influence the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule, a principle known as diastereoselection. Enantiopure this compound can be employed as a chiral auxiliary to control subsequent reactions.

In this approach, the chiral alcohol is temporarily incorporated into a substrate to guide a diastereoselective transformation. For example, the alcohol could be esterified with an achiral carboxylic acid containing a prochiral center. A subsequent reaction, such as an enolate alkylation or an aldol (B89426) reaction, would proceed under the stereochemical direction of the fluorinated alcohol moiety, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product and recover the auxiliary. The steric bulk and electronic nature of the trifluoromethyl and 2-fluorophenyl groups are key to imposing a facial bias on the reacting center. This strategy is a powerful tool for transferring chirality from a known source to a new molecular scaffold. nih.gov

Reagent in Cross-Coupling and Other Coupling Reactions

The reactivity of the hydroxyl group in this compound allows for its conversion into other functional groups, making it a useful precursor for various coupling reactions.

Precursor for Trifluoroethanol Tosylate in Etherification and Difluoroethenylation

The conversion of 2,2,2-trifluoroethanol (B45653) derivatives to their corresponding tosylates significantly enhances their utility as electrophiles in substitution reactions. For instance, 2,2,2-trifluoroethyl p-toluenesulfonate can be used for the etherification of phenols. In a typical procedure, a phenol (B47542), such as 4'-hydroxyacetophenone, is deprotonated with a base like sodium hydride in an aprotic polar solvent like DMF. The subsequent addition of the trifluoroethyl tosylate and heating results in the formation of the corresponding trifluoroethyl ether. tcichemicals.com This method provides an efficient route to introduce the 2,2,2-trifluoroethoxy moiety into various molecules.

Similarly, 2,2,2-trifluoroethyl triflate, a related and highly reactive electrophile, is also effective in such etherification reactions. tcichemicals.com The general principle involves the activation of an alcohol to a better leaving group (tosylate or triflate) to facilitate nucleophilic attack. While specific examples detailing the conversion of this compound to its tosylate and its subsequent use in difluoroethenylation were not found in the provided search results, the reactivity of analogous trifluoroethyl tosylates and triflates in etherification serves as a strong indicator of its potential in similar transformations. tcichemicals.comtcichemicals.com

Application in Multi-Step One-Pot Synthetic Protocols

The unique properties of fluorinated alcohols can be harnessed to improve the efficiency of complex multi-step reactions.

Additive in Peptide Ligation-Desulfurization Chemistry

In the realm of chemical protein synthesis, native chemical ligation (NCL) followed by desulfurization is a cornerstone strategy. However, the poor solubility of peptide segments can often hinder these reactions. Research has shown that highly fluorinated solvents can address this challenge. Trifluoroacetic acid (TFA), for example, is a powerful solvent capable of dissolving a wide range of peptides and preventing the formation of undesirable secondary structures that can impede reactivity. nih.gov

A one-pot ligation-desulfurization protocol has been developed using trifluoroethanethiol (TFET) as a novel thiol additive. nih.gov This method has proven effective in the synthesis of proteins like chimadanin and madanin-1 without the need for intermediate purification steps. nih.gov While the specific use of this compound as an additive was not explicitly detailed, the success of related fluorinated compounds like TFET and TFA highlights the potential of fluorinated alcohols and their derivatives to act as beneficial additives or solvents in complex one-pot peptide synthesis protocols by enhancing solubility and facilitating key transformations. nih.govnih.gov

Intermediate in the Synthesis of Organic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic and polycyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Construction of Trifluoromethylated Triazoles and Isoxazoles

Trifluoromethyl-substituted triazoles and isoxazoles are important classes of heterocycles with diverse applications. The synthesis of these compounds can be achieved from precursors derived from trifluoromethylated alcohols. For instance, trifluoromethylated ynones, which can be prepared from the corresponding alcohols by oxidation, are key intermediates in the synthesis of trifluoromethylated triazoles. The reaction of these ynones with sodium azide (B81097) in solvents like ethanol (B145695) can lead to the formation of 2,2,2-trifluoro-1-(5-substituted-2H-1,2,3-triazol-4-yl)ethanones in good yields. nih.gov

Similarly, the synthesis of trifluoromethyl-substituted isoxazoles can be achieved through the cycloaddition of nitrile oxides with trifluoromethyl-containing 1,3-dicarbonyl compounds. nih.govolemiss.edu These dicarbonyl compounds can potentially be synthesized from trifluoromethylated alcohols. Another approach involves the cyclocondensation of trifluoromethylated β-enamino diketones with hydroxylamine (B1172632) hydrochloride to yield trifluoromethyl-containing isoxazoles. rsc.org Although the direct conversion of this compound to these heterocycles is not explicitly described, its role as a precursor to the necessary trifluoromethylated ketones is a logical synthetic pathway.

Table 1: Examples of Synthesized Trifluoromethylated Triazoles from CF3-Ynones nih.gov

| Product Name | Starting Ynone | Yield (%) | Melting Point (°C) |

|---|---|---|---|